Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a chlorosulfonyl group attached to the benzofuran ring, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the reaction of 5-chlorosulfonyl-2,3-dihydro-1-benzofuran-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Esterification: The reaction of the chlorosulfonyl-substituted benzofuran with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation and esterification processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding benzofuran derivative.
Oxidation Reactions: The benzofuran ring can undergo oxidation to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate exerts its effects involves the interaction of the chlorosulfonyl group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylate: Similar in structure but with an oxazole ring instead of a benzofuran ring.
Thiophene Derivatives: Compounds like methyl 5-aryl-3-hydroxythiophene-2-carboxylates share similar reactivity due to the presence of sulfur in the ring.
Thiazole Derivatives: Compounds such as 2-alkyl/arylamino-5-((6-(4-bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles exhibit diverse biological activities.
Uniqueness
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to the presence of the chlorosulfonyl group attached to the benzofuran ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Biological Activity
Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran class of chemicals, which have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₉ClO₅S
- Molecular Weight : 290.72 g/mol
- CAS Number : 1306606-62-1
The compound features a benzofuran core structure with a chlorosulfonyl group and a methyl ester functional group, which are critical for its biological activity.
Biological Activity Overview
Benzofuran derivatives, including this compound, have shown a wide range of biological activities:
-
Anticancer Activity
- Studies have demonstrated that benzofuran derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231) with promising results. The compound 9e , a derivative of benzofuran, showed an IC₅₀ value of 2.52 μM against MDA-MB-231 cells, indicating strong anticancer potential .
- Mechanism of Action
- Enzyme Inhibition
Case Study 1: Antiproliferative Effects
In a study examining the effects of various benzofuran derivatives on cancer cell lines:
- Compound Tested : A benzofuran derivative similar to this compound.
- Cell Lines : MCF-7 (breast cancer) and A549 (lung cancer).
- Results : Significant inhibition of cell proliferation was observed with IC₅₀ values indicating effective potency compared to standard chemotherapeutics like doxorubicin .
Compound | IC₅₀ (μM) | Cell Line |
---|---|---|
9e | 2.52 | MDA-MB-231 |
Doxorubicin | 2.36 | MDA-MB-231 |
Benzofuran derivative | 14.91 | MCF-7 |
Case Study 2: Apoptotic Induction
Another study evaluated the apoptotic effects induced by a related benzofuran compound:
Properties
Molecular Formula |
C10H9ClO5S |
---|---|
Molecular Weight |
276.69 g/mol |
IUPAC Name |
methyl 5-chlorosulfonyl-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H9ClO5S/c1-15-10(12)8-5-16-9-3-2-6(4-7(8)9)17(11,13)14/h2-4,8H,5H2,1H3 |
InChI Key |
NDFLPQGNTCQSAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2=C1C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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